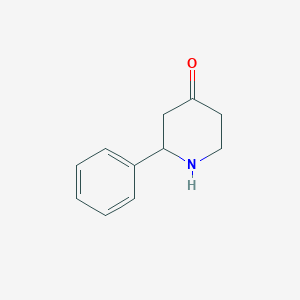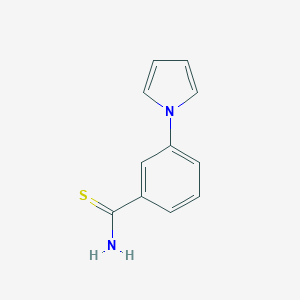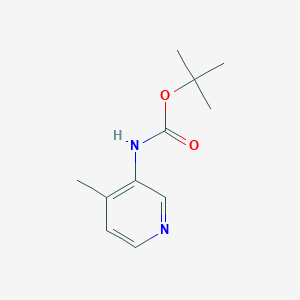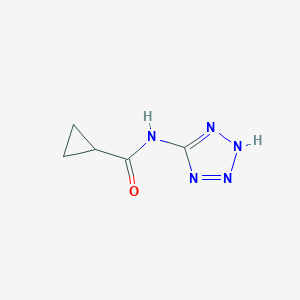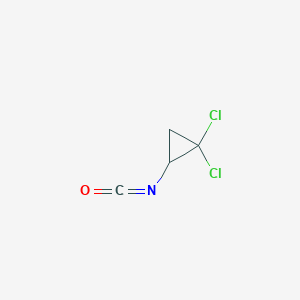![molecular formula C7H12O2 B071899 1-[(2R)-Oxolan-2-yl]propan-2-one CAS No. 177182-58-0](/img/structure/B71899.png)
1-[(2R)-Oxolan-2-yl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R)-Oxolan-2-yl]propan-2-one, also known as ethyl 2-oxo-4-methylpentanoate or EMME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of EMME is not well understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, EMME has been shown to inhibit the activity of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis, which is the target of statins.
Efectos Bioquímicos Y Fisiológicos
EMME has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that EMME exhibits antitumor, anti-inflammatory, and antimicrobial activities. EMME has also been shown to lower cholesterol levels in animal models, which is consistent with its inhibition of HMG-CoA reductase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMME has several advantages for use in lab experiments, including its high yield through various synthesis methods and its potential applications in various fields. However, EMME also has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on EMME, including the development of new synthesis methods that are more efficient and environmentally friendly. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of EMME and to identify its potential applications in the treatment of various diseases. In material science, EMME has potential applications in the development of new materials with unique properties, such as hydrogels for tissue engineering and drug delivery. Overall, further research on EMME has the potential to lead to the development of new drugs, materials, and technologies with important applications in various fields.
Métodos De Síntesis
EMME can be synthesized through several methods, including the reaction of 1-[(2R)-Oxolan-2-yl]propan-2-one acetoacetate and isobutyl aldehyde in the presence of a base catalyst. Another method involves the reaction of 1-[(2R)-Oxolan-2-yl]propan-2-one acetoacetate and isobutyl chloride in the presence of a base catalyst. The yield of EMME through these methods is typically high, making them suitable for large-scale production.
Aplicaciones Científicas De Investigación
EMME has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, EMME has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been used as a building block for the synthesis of various drugs, including statins, which are commonly used to lower cholesterol levels.
In organic synthesis, EMME has been used as a precursor for the synthesis of various compounds, including β-keto esters, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. EMME has also been used as a reagent in the synthesis of chiral compounds, which are important in the production of pharmaceuticals.
In material science, EMME has been used as a starting material for the synthesis of various polymers and materials, including poly(1-[(2R)-Oxolan-2-yl]propan-2-oneene glycol)-diacrylate hydrogels, which have potential applications in tissue engineering and drug delivery.
Propiedades
Número CAS |
177182-58-0 |
|---|---|
Nombre del producto |
1-[(2R)-Oxolan-2-yl]propan-2-one |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-[(2R)-oxolan-2-yl]propan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6(8)5-7-3-2-4-9-7/h7H,2-5H2,1H3/t7-/m1/s1 |
Clave InChI |
LHYVBWMBMGJLLI-SSDOTTSWSA-N |
SMILES isomérico |
CC(=O)C[C@H]1CCCO1 |
SMILES |
CC(=O)CC1CCCO1 |
SMILES canónico |
CC(=O)CC1CCCO1 |
Sinónimos |
2-Propanone, 1-(tetrahydro-2-furanyl)-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



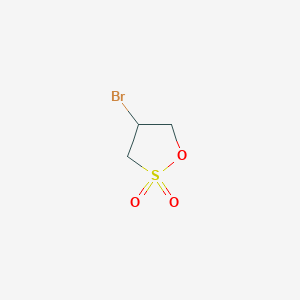
![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)
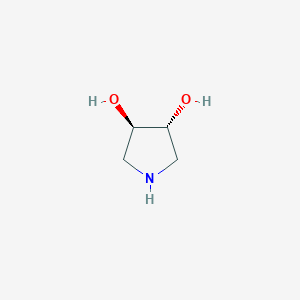
![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)
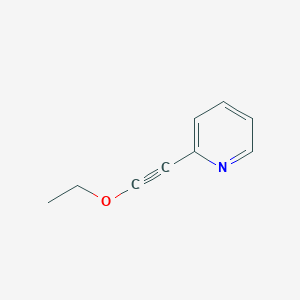
![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)
